molecular formula C9H8Cl2O2 B6159152 2-chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one CAS No. 46173-06-2

2-chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one

Cat. No.: B6159152
CAS No.: 46173-06-2
M. Wt: 219.1
InChI Key:
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Description

2-chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9Cl2O2. It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one can be achieved through several methods. One common method involves the Friedel-Crafts acylation of 5-chloro-2-methoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanoic acid.

    Reduction: Formation of 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chloro-2-methoxyphenyl)ethan-1-ol: A similar compound where the ketone group is reduced to an alcohol.

    2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one: A compound with a hydroxyl group instead of a methoxy group at the 2-position.

    2-chloro-1-(3-chlorophenyl)ethan-1-one: A compound with a chlorine atom at the 3-position of the phenyl ring.

Uniqueness

2-chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications and properties that may not be present in similar compounds.

Properties

CAS No.

46173-06-2

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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